2-[(2-Chlorobenzyl)thio]ethanamine
Description
2-[(2-Chlorobenzyl)thio]ethanamine is a sulfur-containing amine derivative characterized by a thioether linkage (-S-) connecting a 2-chlorobenzyl group to an ethanamine backbone. For example, compounds like N-(2-Chlorobenzyl)-2-(methylthio)ethanamine () are synthesized via alkylation of amines with chlorinated benzyl thiols, yielding derivatives with insecticidal activity .
The presence of the thioether group distinguishes it from oxygen-linked analogs (e.g., ethers) and enhances lipophilicity, which may affect membrane permeability in biological systems. Its molecular weight and purity can be inferred from related compounds: N-(2-Chlorobenzyl)-2-(thiophen-2-yl)-ethanamine Hydrochloride (MM0150.11) has a molecular formula of $ \text{C}{13}\text{H}{15}\text{ClN}_2\text{S} $ and a purity grade "A" .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBXCFVZOZDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284115 | |
| Record name | 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42416-23-9 | |
| Record name | 42416-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42416-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of 2-[(2-Chlorobenzyl)thio]ethanamine typically involves the reaction of 2-chlorobenzyl chloride with thioethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-Chlorobenzyl)thio]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(2-Chlorobenzyl)thio]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)thio]ethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-[(2-Chlorobenzyl)thio]ethanamine analogs allows for systematic comparisons:
Positional Isomers
- 2-[(3-Chlorobenzyl)thio]ethanamine (): The chlorine atom at the meta position reduces steric hindrance compared to the ortho isomer. This positional change may alter electronic properties (e.g., dipole moment) and biological target affinity. No direct data on its activity are available, but meta-substituted benzyl derivatives often exhibit distinct pharmacokinetic profiles due to reduced steric effects.
- This modification could enhance interactions with aromatic residues in enzymes or receptors.
Substituent Variations
- {2-[(2-Chlorobenzyl)oxy]ethyl}amine Hydrochloride (): Replacing the thioether with an ether group ($ \text{C}9\text{H}{12}\text{ClNO} $) reduces lipophilicity (logP decreases by ~1–2 units) and increases metabolic stability, as ethers are less prone to oxidation than thioethers. The hydrochloride salt form ($ \text{M.W. 185.65 g/mol} $) improves aqueous solubility .
- N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine Dihydrochloride (MM0150.10, ):
This dimeric analog ($ \text{C}{16}\text{H}{18}\text{Cl}2\text{N}2 $) features two 2-chlorobenzyl groups, increasing molecular weight (354.3 g/mol) and steric bulk. Such modifications may enhance receptor binding avidity but reduce membrane diffusion rates.
Heterocyclic Derivatives
- The compound exhibits insecticidal activity, as evidenced by its synthesis and testing (80% yield, $ ^1\text{H NMR} $ δ 2.04–7.58 ppm) .
Physicochemical and Quantum Chemical Comparisons
highlights the importance of quantum molecular descriptors for substituted phenethylamines. For this compound:
- Dipole Moment: Expected to be higher than non-chlorinated analogs due to the electron-withdrawing Cl substituent.
- HOMO-LUMO Gap : The chlorine atom may reduce the energy gap compared to methyl or methoxy substituents, increasing reactivity.
- Electrophilicity Index : Likely elevated due to the thioether’s polarizable sulfur atom, enhancing interactions with nucleophilic biological targets.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[(2-Chlorobenzyl)thio]ethanamine, also known as a thioether derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with biological systems. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12ClS
- Molecular Weight : 201.71 g/mol
The presence of a chlorobenzyl group and a thioether linkage in its structure is significant for its biological interactions. The chlorobenzyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioether group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with nucleic acid synthesis.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15.0 | |
| Similar Thioether Derivative | MCF-7 (breast cancer) | 12.5 |
Antimicrobial Properties
The compound has been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Study on Antitumor Activity
In a study conducted by Grekh (1965), thioether derivatives were found to inhibit tumor growth in animal models. While specific data on this compound was not provided, structural similarities suggest potential efficacy against similar tumors.
Study on Antimicrobial Effects
A recent investigation into the antimicrobial properties of thioether compounds revealed significant activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on the structure of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| Benzylthioethylamine | Lacks chlorine substitution | Moderate antimicrobial activity |
| Thioether Derivative A | Contains additional functional groups | Higher cytotoxicity against cancer cells |
| Thioether Derivative B | Similar structure with different substituents | Effective against specific bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
